(E)-4-(dimethylamino)but-3-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)but-3-en-2-one typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the condensation of dimethylamine with a butenone derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation or chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(dimethylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone structure to a saturated ketone or alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic reagents like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Saturated ketones or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
(E)-4-(dimethylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (E)-4-(dimethylamino)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The dimethylamino group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(methylamino)but-3-en-2-one: Similar structure with a methylamino group instead of a dimethylamino group.
(E)-4-(ethylamino)but-3-en-2-one: Contains an ethylamino group.
(E)-4-(propylamino)but-3-en-2-one: Contains a propylamino group.
Uniqueness
(E)-4-(dimethylamino)but-3-en-2-one is unique due to its specific dimethylamino group, which imparts distinct chemical and biological properties. This compound’s reactivity and interaction with molecular targets differ from those of its analogs, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1190-91-6 |
---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
4-(dimethylamino)but-3-en-2-one |
InChI |
InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3 |
InChI Key |
QPWSKIGAQZAJKS-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CN(C)C |
Isomeric SMILES |
CC(=O)/C=C/N(C)C |
Canonical SMILES |
CC(=O)C=CN(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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